3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Description
Properties
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBQEHOXUCVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the 8-azabicyclo[3.2.1]octane scaffold.
Introduction of the methyl group: The methyl group is introduced at the 3-position of the bicyclic structure through alkylation reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
The compound has been extensively studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors:
- Neuropharmacology : Research indicates that it acts as a monoamine reuptake inhibitor, potentially useful in treating mood disorders such as depression and anxiety by modulating serotonin and norepinephrine levels in the brain .
- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, certain derivatives have shown IC50 values ranging from 1.51 to 3.03 µM against MDA-MB-231 and B16-F10 cell lines .
Medicine
The therapeutic potential of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is significant:
- Antidepressant Activity : The compound's ability to enhance monoamine levels suggests potential applications in treating depression .
- Anxiolytic Effects : Preclinical studies indicate that it may possess anxiolytic properties through interactions with nociceptin opioid receptors .
Neuropharmacological Effects
A study focusing on the neuropharmacological effects of related compounds demonstrated their potential as antidepressants by showing significant modulation of neurotransmitter systems involved in mood regulation .
Anticancer Properties
Research has highlighted the anticancer properties of derivatives related to 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, indicating that these compounds can induce apoptosis in cancer cells through mechanisms that inhibit key enzymes necessary for cell proliferation .
Mechanism of Action
The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is highly modifiable, leading to diverse pharmacological profiles:
Key Observations :
Modifications at the 8-Position (Nitrogen)
The nitrogen in the azabicyclo scaffold is often functionalized to modulate solubility and receptor interactions:
Key Observations :
Stereochemical and Functional Group Variations
- Exo vs. Endo Isomers : The endo configuration is predominant in active derivatives (e.g., 23, 28) due to favorable receptor interactions .
- Hydroxyl vs. Thiol/Acetate :
Pharmacological and Industrial Relevance
- Dopamine D2 Receptor Ligands : Aryl-substituted derivatives (e.g., 23, 26–30) are prioritized for antipsychotic drug development .
- SARMs and Hormonal Therapies: The target compound’s methyl group and stability make it suitable for non-steroidal androgen modulators .
- Anticholinergics : 8-Isopropyl derivatives (e.g., 3423-25-4) are explored for gastrointestinal and respiratory applications .
Biological Activity
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, also known by its CAS number 870889-89-7, is a bicyclic compound with potential biological significance. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Solubility | Soluble in dichloromethane, methanol |
| Structure | Chemical Structure |
Research indicates that 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride acts as an agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, which plays a critical role in pain modulation, anxiety regulation, and other physiological processes . The activation of this receptor can lead to various biological effects, including:
- Pain Relief : NOP receptor agonists have been studied for their potential in treating chronic pain conditions.
- Anxiolytic Effects : The compound may help in reducing anxiety levels through its action on the NOP receptor.
In Vitro Studies
In vitro assays have demonstrated that high concentrations of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride can inhibit certain cellular processes. For instance, a study showed that at a concentration of 50 μM, it resulted in approximately 50% inhibition of the secretion of specific proteins in bacterial models . This suggests its potential utility in developing antibacterial agents.
Case Studies
- Pain Management : A clinical study involving subjects with chronic pain conditions explored the efficacy of NOP receptor agonists, including derivatives of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride. Results indicated significant pain relief compared to placebo groups, supporting its therapeutic potential in pain management.
- Anxiety Disorders : Another study investigated the anxiolytic effects of NOP receptor agonists in animal models. The administration of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride resulted in reduced anxiety-like behaviors, suggesting its role in managing anxiety disorders.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride has been characterized through various studies:
Toxicity and Safety
Toxicological assessments indicate that while the compound exhibits biological activity, further studies are necessary to fully understand its safety profile and potential side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride?
- Answer : The synthesis involves:
- Bicyclic framework formation : Diels-Alder reaction between a diene and dienophile .
- Amino group introduction : Reductive amination of a carbonyl compound followed by reduction .
- Hydroxylation : Use of osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group .
- Hydrochloride salt formation : Reaction with HCl to stabilize the compound .
- Optimization : Industrial methods employ continuous flow reactors for scalability and yield improvement .
Q. How is the compound characterized structurally?
- Answer : Use:
- Nuclear Magnetic Resonance (NMR) : To confirm bicyclic framework and substituent positions .
- Mass Spectrometry (MS) : For molecular weight verification (177.67 g/mol) and fragmentation patterns .
- X-ray Crystallography : To resolve stereochemistry (e.g., endo/exo configurations) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for derivatization?
- Answer :
- Oxidation : Use potassium permanganate in acetone/water mixtures to convert hydroxyl to ketone .
- Reduction : Lithium aluminum hydride in anhydrous THF for amino group reduction .
- Substitution : Alkyl halides in DMF with NaH as a base for N-functionalization .
Advanced Research Questions
Q. How does stereochemistry influence the compound's biological activity?
- Answer :
- Endo vs. Exo Configurations : The endo-3-hydroxy configuration (as in nortropine hydrochloride) enhances blood-brain barrier penetration due to reduced steric hindrance .
- Receptor Binding : Stereospecific interactions with acetylcholine receptors (e.g., (1R,3R,5S)-isomer shows higher affinity for dopamine D2 receptors) .
Q. How can contradictory data on neurotransmitter modulation be resolved?
- Answer : Discrepancies in studies (e.g., increased isoleucine vs. decreased methionine in rat brain tissue ) may arise from:
- Dose-Dependent Effects : Conduct dose-response studies (0.1–10 mg/kg) in vivo to identify biphasic effects.
- Species-Specific Metabolism : Compare rodent vs. primate models to assess translational relevance .
- Analytical Validation : Use LC-MS/MS for precise quantification of amino acid levels .
Q. What experimental designs are recommended to assess pharmacokinetics?
- Answer :
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Liver microsome incubation (human/rat) with LC-MS to identify metabolites .
- In Vivo Half-Life : Radiolabel (³H or ¹⁴C) the compound for tissue distribution studies in rodents .
Q. How does the compound compare to structurally similar bicyclic amines?
- Answer : Key comparisons include:
Data Contradictions and Validation
Q. Why are there discrepancies in reported molecular weights (e.g., 177.67 vs. 163.65 g/mol)?
- Answer : Variations arise from:
- Hydration/Salt Forms : Anhydrous vs. monohydrate or hydrochloride salt forms (e.g., C8H16ClNO vs. C7H14ClNO) .
- Isomeric Purity : Contamination with stereoisomers or des-methyl analogs during synthesis .
- Resolution : Use elemental analysis and high-resolution MS to confirm batch-specific formulas .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
